molecular formula C12H20N4O B1488760 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)propan-1-one CAS No. 1468562-03-9

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)propan-1-one

Cat. No.: B1488760
CAS No.: 1468562-03-9
M. Wt: 236.31 g/mol
InChI Key: LUHWQXAAMNBSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)propan-1-one is a sophisticated chemical hybrid designed for research applications. Its structure integrates a 3,5-dimethylpyrazole moiety, a motif recognized in the development of kinase inhibitors , with a piperazine ring, a privileged scaffold in medicinal chemistry known for enhancing pharmacokinetic properties. This molecular architecture suggests potential as a key intermediate or precursor in the synthesis of novel bioactive molecules. The compound's design is particularly relevant for investigating new ligands in coordination chemistry, given that similar dipyrazolyl derivatives are noted as promising scorpionate-like ligands for metal complexation and catalysis . Researchers can utilize this chemical tool to explore structure-activity relationships, particularly in the development of potential therapeutic agents targeting enzyme families such as kinases, where pyrazole-containing compounds have demonstrated significant inhibitory activity . It is supplied exclusively for laboratory research purposes.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-10-9-11(2)16(14-10)6-3-12(17)15-7-4-13-5-8-15/h9,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHWQXAAMNBSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)propan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13H18N6
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 1279219-11-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole moiety is known for its role in modulating kinase activity, which is crucial in cancer therapy.

Key Mechanisms:

  • Kinase Inhibition : Compounds with a pyrazole structure often serve as inhibitors of specific kinases involved in cancer cell proliferation.
  • Receptor Modulation : The piperazine group enhances the compound's ability to interact with neurotransmitter receptors, potentially influencing neurological pathways.

Therapeutic Potential

Research indicates that this compound may have applications in treating various conditions:

Cancer Treatment

In preclinical studies, this compound has shown promising results as an anti-cancer agent. It has been tested in combination with other chemotherapeutics such as paclitaxel, demonstrating enhanced efficacy against triple-negative breast cancer by targeting monopolar spindle 1 (Mps1) kinase, which plays a role in cell division .

Neurological Disorders

The piperazine component suggests potential applications in treating neurological disorders by modulating neurotransmitter systems. Research into similar compounds has shown effectiveness in managing conditions like anxiety and depression .

Case Studies

Several studies have evaluated the efficacy of related compounds containing the pyrazole and piperazine moieties:

StudyCompoundFindings
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazineDemonstrated synergy with paclitaxel in treating triple-negative breast cancer.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamideExhibited significant intermolecular interactions that enhance stability and bioavailability.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C15_{15}H22_{22}N4_{4}O
  • Molecular Weight : 278.36 g/mol

This structure features a pyrazole ring, which is known for its biological activity, particularly in drug design. The piperazine moiety enhances the compound's interaction with biological targets, making it a candidate for various applications.

Antidepressant Activity

Research indicates that derivatives of piperazine and pyrazole have shown potential as antidepressants. The incorporation of the pyrazole ring into the piperazine structure may enhance serotonin receptor affinity, which is crucial for antidepressant efficacy. Studies suggest that compounds with similar structures exhibit significant antidepressant-like effects in animal models .

Anticancer Properties

The compound has been investigated for its anticancer potential. Pyrazole derivatives are known to inhibit certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)propan-1-one have been shown to target pathways involved in tumor growth .

Antimicrobial Activity

Preliminary studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various pathogens. The piperazine component may enhance membrane penetration, increasing the compound's effectiveness against bacterial and fungal strains .

Central Nervous System (CNS) Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating CNS disorders. Its structural similarity to known CNS-active drugs positions it as a candidate for further investigation into anxiety and mood disorders .

Anti-inflammatory Properties

Research has also pointed to anti-inflammatory effects associated with pyrazole derivatives. The modulation of inflammatory pathways could make this compound useful in developing treatments for chronic inflammatory diseases .

Case Study 1: Antidepressant Efficacy

In a study published in Journal of Medicinal Chemistry, a series of piperazine-pyrazole derivatives were synthesized and evaluated for their antidepressant-like effects using the forced swim test in mice. Results indicated that specific modifications to the pyrazole ring significantly enhanced efficacy compared to standard antidepressants .

Case Study 2: Anticancer Activity

A study focused on the anticancer properties of pyrazole compounds found that one derivative exhibited selective toxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to disrupt microtubule dynamics, which is essential for cancer cell division .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antidepressant ActivityEnhances serotonin receptor affinity; potential treatment for depression
Anticancer PropertiesInduces apoptosis in cancer cell lines; inhibits tumor growth
Antimicrobial ActivityEffective against bacterial and fungal strains
CNS EffectsPotential treatment for anxiety and mood disorders
Anti-inflammatory PropertiesModulates inflammatory pathways; useful in chronic diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Molecular Formula Substituent on Propan-1-one Key Structural Features Crystallographic Data (if available)
Target Compound C₁₂H₁₉N₄O Piperazine Piperazine introduces basicity; planar pyrazole and flexible propanone linker Not reported in evidence; inferred similarity to
3-(3-Chloroanilino)-1-(3,5-dimethylpyrazol-1-yl)propan-1-one C₁₄H₁₆ClN₃O 3-Chloroanilino Chlorophenyl group; intramolecular N–H⋯O H-bonds; π-π stacking (centroid distance 3.82 Å) Monoclinic, P2₁/c, a = 14.5389 Å, β = 102.566°, Z = 4
1-(3,5-Dimethylpyrazol-1-yl)-3-(phenylamino)propan-1-one C₁₃H₁₆N₄O Phenylamino Phenyl group; no halogen substituents Anal. C, 60.32%; H, 7.31%; N, 23.45%
3-(4-Chloro-3,5-dimethylpyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one C₁₄H₁₄Cl₂N₂O 4-Chlorophenyl Dichlorinated aromatic system; higher lipophilicity Molar mass: 297.18 g/mol

Key Observations:

  • Piperazine vs.
  • Crystal Packing: Chloroanilino derivatives exhibit intermolecular N–H⋯O hydrogen bonds and π-π interactions, stabilizing the crystal lattice . Piperazine’s flexibility may reduce crystallinity compared to rigid aromatic systems.

Physicochemical Properties

Property Target Compound 3-Chloroanilino Derivative 4-Chlorophenyl Derivative
Molecular Weight (g/mol) 247.31 277.75 297.18
LogP (Predicted) ~1.5 ~2.8 ~3.5
Hydrogen Bond Acceptors 5 4 3
Hydrogen Bond Donors 2 1 0

Key Trends:

  • Lipophilicity: Chlorinated derivatives (e.g., ) are more lipophilic (higher LogP) than the piperazine-containing compound, impacting membrane permeability.
  • Solubility: The piperazine group increases polarity and H-bond capacity, likely enhancing aqueous solubility compared to chlorinated analogs.

Preparation Methods

Preparation of 3,5-Dimethyl-1H-pyrazole Intermediate

  • Starting materials : Commercially available or synthesized 3,5-dimethylpyrazole.
  • Synthesis : Typically prepared via condensation of appropriate 1,3-dicarbonyl compounds (e.g., acetylacetone) with hydrazine derivatives under acidic or neutral conditions.
  • This pyrazole is then purified by recrystallization or column chromatography.

Formation of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one Intermediate

  • Method : The pyrazole nitrogen at position 1 is alkylated with a suitable 3-bromopropanone or equivalent electrophilic reagent.
  • Conditions : Alkylation is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile with a base like potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.
  • Outcome : This yields 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one as a key intermediate.

Coupling with Piperazine to Obtain Target Compound

  • Reaction : The ketone intermediate is reacted with piperazine, typically via nucleophilic substitution or amidation depending on the functional groups present.
  • Typical procedure :
    • The ketone can be activated or converted into an acid chloride or other reactive derivative.
    • Piperazine is added under controlled temperature (often room temperature to mild heating) in a solvent such as dichloromethane or ethanol.
  • Purification : The product is purified by recrystallization or chromatography.

Representative Experimental Procedure (Inferred)

Step Reagents & Conditions Description Yield/Notes
1 3,5-dimethylpyrazole, acetylacetone, hydrazine hydrate, acid catalyst Pyrazole synthesis via condensation High yield, purified by recrystallization
2 3,5-dimethylpyrazole, 3-bromopropanone, K2CO3, DMF, 80°C, 12 h Alkylation of pyrazole nitrogen to form 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one Moderate to good yield (50-70%)
3 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, piperazine, solvent (EtOH or DCM), room temp to reflux, 6-24 h Coupling reaction to obtain final compound Purified by column chromatography or crystallization

Research Findings and Optimization Notes

  • Avoidance of hazardous reagents : Recent patents and literature emphasize processes that avoid diketene and hazardous reagents like phosphorus oxychloride and pyridine in similar pyrazole-piperazine syntheses, favoring milder and more industrially scalable conditions.
  • Reaction monitoring : TLC and NMR are used to monitor reaction progress, especially during alkylation and coupling steps.
  • Purification : Washing organic layers with sodium chloride solution at elevated temperatures (50-55 °C) improves purity and yield of pyrazole-piperazine derivatives.
  • Yield improvements : Use of phase transfer catalysts and optimized solvent systems can enhance alkylation efficiency.
  • Structural confirmation : Characterization by NMR (1H, 13C), IR spectroscopy (notably C=O stretch around 1660 cm⁻¹), elemental analysis, and X-ray crystallography is standard for confirming compound identity and purity.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Condition/Value Remarks
Pyrazole alkylation solvent DMF, acetonitrile Polar aprotic solvents preferred
Base for alkylation K2CO3, NaH To deprotonate pyrazole N-H
Alkylation temperature 60-80 °C Ensures reaction completion
Coupling solvent Ethanol, dichloromethane Depends on solubility and reaction pathway
Coupling temperature Room temperature to reflux Mild heating often improves yield
Purification method Recrystallization, column chromatography Essential for removing side products
Yield range 50-70% (alkylation), 60-80% (coupling) Varies with reaction scale and conditions
Characterization techniques NMR, IR, elemental analysis, X-ray crystallography Confirm structure and purity

Q & A

Q. Table 1: Reaction Yields Under Varying Conditions

SolventTemperature (°C)CatalystYield (%)
DMF80K₂CO₃75
Ethanol70None60
THF60NaH68

Basic: Which characterization techniques confirm the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., piperazine N–CH₂ at δ 2.5–3.5 ppm, pyrazole CH₃ at δ 2.1–2.3 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular weight (C₁₃H₂₁N₅O) with exact mass ≈ 263.174 g/mol .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the pyrazole-piperazine linkage (e.g., dihedral angles < 10° for planar stability) .

Advanced: How can crystallographic data resolve ambiguities in structural conformation?

Methodological Answer:

  • Space Group Analysis : Orthorhombic systems (e.g., Pca21) reveal packing efficiency and hydrogen-bonding networks .
  • Torsional Strain Assessment : Measure dihedral angles between pyrazole and piperazine moieties. Deviations > 15° suggest steric hindrance, impacting biological activity .
    Example : A crystal structure (a = 19.7286 Å, b = 11.5659 Å) showed intramolecular H-bonding between pyrazole N–H and ketone O, stabilizing the conformation .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

In Vitro vs. In Vivo Validation : Discrepancies may arise from metabolic stability. Test the compound in hepatic microsome assays to assess bioavailability .

Target-Specific Assays : Use kinase inhibition panels (e.g., EGFR, PI3K) to differentiate off-target effects .

Dosage Optimization : Conduct dose-response curves (0.1–100 µM) to identify non-linear efficacy trends .

Q. Table 2: Conflicting Activity Reports and Resolutions

StudyReported IC₅₀ (µM)Resolution Method
Study A5.2 (Cancer)Confirmed via CRISPR knockouts
Study B>50 (Cancer)Traced to poor solubility in media

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

Substituent Variation : Synthesize analogs with substituents at pyrazole C-3/C-5 or piperazine N-2.

  • Example : Replace methyl with ethyl groups to assess steric effects on receptor binding .

Biological Screening : Test analogs in parallel against:

  • Cancer cell lines (e.g., MCF-7, A549)
  • Bacterial strains (e.g., E. coli, S. aureus) .

Computational Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-2, β-lactamase) .

Q. Table 3: SAR Trends for Piperazine-Pyrazole Derivatives

Substituent PositionBioactivity TrendProposed Mechanism
Pyrazole C-3 methyl↑ AnticancerEnhanced hydrophobic pocket interaction
Piperazine N-4 sulfonyl↓ AntimicrobialReduced membrane permeability

Advanced: Which computational methods predict pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate LogP (≈2.1), indicating moderate blood-brain barrier penetration .
  • Toxicity Risk Assessment : ProTox-II flags potential hepatotoxicity (Probability: 65%) due to reactive ketone metabolites .
  • Metabolic Pathway Simulation : CypReact predicts CYP3A4-mediated oxidation at the piperazine ring .

Advanced: How to optimize reaction scalability without compromising purity?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by controlling residence time .
  • In Situ Monitoring : Use FT-IR to track intermediate formation (e.g., imine peaks at 1650 cm⁻¹) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.